

Itopride N-Oxide chemical structure and properties

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Compound of Interest		
Compound Name:	Itopride N-Oxide	
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Itopride N-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Itopride N-Oxide**, the primary metabolite of the prokinetic agent Itopride. This document covers its chemical structure, physicochemical properties, and relevant experimental protocols. Additionally, it visualizes the metabolic pathway of Itopride and the signaling cascades of the parent compound, providing a comprehensive resource for researchers in pharmacology and drug development.

Chemical Structure and Identity

Itopride N-Oxide is the major product of the in vivo metabolism of Itopride, formed through the action of flavin-containing monooxygenase (FMO) enzymes.[1]

Chemical Name: 2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide[2]

Image of the chemical structure of **Itopride N-Oxide**.

Physicochemical Properties



A summary of the key physicochemical properties of **Itopride N-Oxide** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

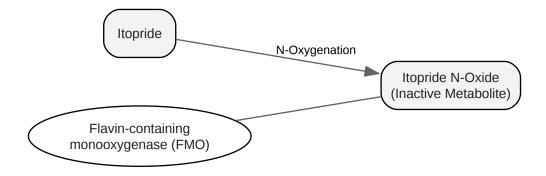
Property	Value	Reference
Molecular Formula	C20H26N2O5	[2][3]
Molecular Weight	374.43 g/mol	[3]
CAS Number	141996-98-7	
Melting Point	162-165°C	
Solubility	Slightly soluble in Chloroform.	
Predicted pKa	13.93 ± 0.46 (strongest acidic)	_
Monoisotopic Mass	374.184 g/mol	

Metabolism and Signaling Pathways

Itopride N-Oxide is the principal metabolite of Itopride, a gastroprokinetic agent that exerts its therapeutic effects through a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition. **Itopride N-Oxide** itself is generally considered to be an inactive metabolite.

Metabolic Pathway of Itopride

The metabolic conversion of Itopride to **Itopride N-Oxide** is a critical aspect of its pharmacokinetics. This biotransformation is primarily mediated by the flavin-containing monoxygenase (FMO) system in the liver.





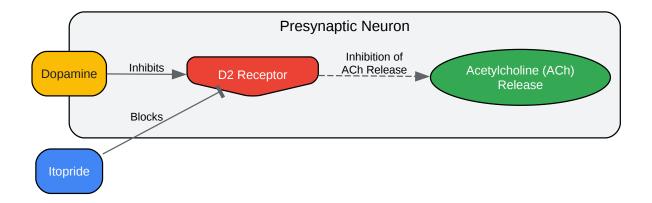
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Metabolic conversion of Itopride to **Itopride N-Oxide**.

Signaling Pathways of Itopride

Understanding the signaling pathways of the parent drug, Itopride, is crucial for contextualizing the role of its N-oxide metabolite in pharmacological studies.

Itopride enhances gastrointestinal motility by blocking presynaptic dopamine D2 receptors in the myenteric plexus. This action inhibits the negative feedback loop of dopamine on acetylcholine (ACh) release, leading to increased ACh levels in the synaptic cleft.

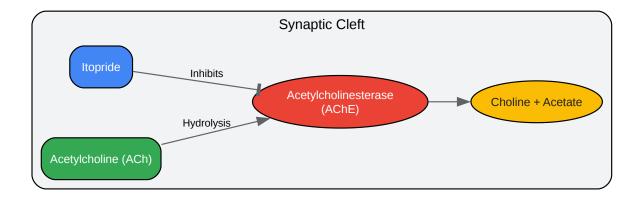


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Itopride's antagonism of the dopamine D2 receptor.

In addition to its effects on dopamine receptors, Itopride also acts as an acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine, Itopride further increases the concentration of this neurotransmitter at the neuromuscular junction, promoting smooth muscle contraction and enhancing gastrointestinal motility.





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Mechanism of acetylcholinesterase inhibition by Itopride.

Experimental Protocols

The following sections detail key experimental methodologies relevant to the study of **Itopride N-Oxide**.

Forced Degradation of Itopride to Yield Itopride N-Oxide

Forced degradation studies are essential for identifying potential degradation products and establishing the stability of a drug substance. **Itopride N-Oxide** is a known product of oxidative degradation of Itopride.

Objective: To induce the degradation of Itopride under stress conditions to generate and identify degradation products, including **Itopride N-Oxide**.

Materials:

- Itopride Hydrochloride
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H2O2)



- Methanol (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks
- Pipettes
- Heating apparatus (water bath or oven)
- HPLC system with UV or PDA detector
- LC-MS system

Protocol:

- Preparation of Stock Solution:
 - Accurately weigh and dissolve Itopride Hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- · Acid Degradation:
 - To a portion of the stock solution, add an equal volume of 1N HCl.
 - Heat the mixture at 80°C for a specified period (e.g., 2 hours).
 - Cool the solution and neutralize with an appropriate amount of 1N NaOH.
 - Dilute the final solution with the mobile phase to a suitable concentration for analysis.
- Alkaline Degradation:
 - To another portion of the stock solution, add an equal volume of 1N NaOH.
 - Heat the mixture at 80°C for a specified period (e.g., 2 hours).
 - Cool the solution and neutralize with an appropriate amount of 1N HCl.

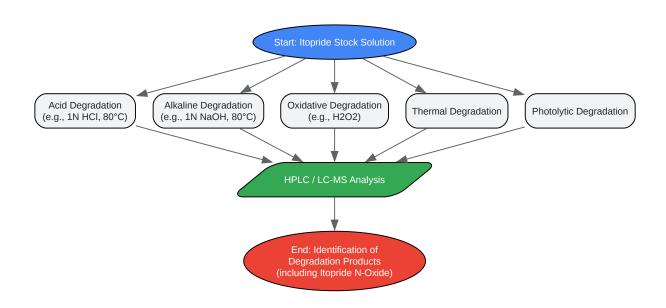


- Dilute the final solution with the mobile phase for analysis.
- Oxidative Degradation:
 - Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H2O2).
 - Keep the solution at room temperature or heat gently for a defined period.
 - Dilute the resulting solution with the mobile phase for analysis. Itopride N-Oxide is expected to be a major product under these conditions.
- Thermal and Photolytic Degradation:
 - Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C) and/or
 UV/fluorescent light to assess thermal and photostability.

Analysis:

- Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
- Use LC-MS to identify the mass of the degradation products to confirm the formation of Itopride N-Oxide (m/z ~375.18).





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Workflow for forced degradation studies of Itopride.

Analytical Methodologies for Itopride N-Oxide

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation, identification, and quantification of Itopride and its metabolites, including **Itopride N-Oxide**.

4.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify **Itopride N-Oxide** from the parent drug and other impurities.

Typical Chromatographic Conditions:

- Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio can be optimized for best separation.



- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where both Itopride and Itopride N-Oxide show significant absorbance (e.g., 258 nm).
- Injection Volume: 10-20 μL.
- Temperature: Ambient or controlled (e.g., 25°C).

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of **Itopride N-Oxide** by determining its molecular weight and fragmentation pattern.

Ionization Technique: Electrospray Ionization (ESI) in positive mode is commonly used.

Mass Analysis:

- Full Scan Mode: To determine the molecular weight of the eluting peaks. Itopride N-Oxide is
 expected to show a protonated molecule [M+H]+ at m/z ≈ 375.
- Tandem MS (MS/MS): To obtain structural information by fragmenting the parent ion. This
 can be used to confirm the identity of **Itopride N-Oxide** by comparing its fragmentation
 pattern with that of a reference standard or by predicting fragmentation pathways.

Conclusion

Itopride N-Oxide is the primary and inactive metabolite of the prokinetic drug Itopride. A thorough understanding of its chemical properties and the methods for its generation and analysis is crucial for researchers involved in the development and quality control of Itopride-based pharmaceuticals. While **Itopride N-Oxide** itself is not pharmacologically active, its formation is a key aspect of the parent drug's metabolism and its presence can be an indicator of oxidative degradation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for further investigation in this area.



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